N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-methoxyphenyl group and at position 4 with a thioacetamide moiety. The acetamide side chain is further functionalized with a 4-chlorobenzyl group.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-29-18-8-4-16(5-9-18)19-12-20-22(24-10-11-27(20)26-19)30-14-21(28)25-13-15-2-6-17(23)7-3-15/h2-12H,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXDCXJUHNYECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has garnered interest in various biological and pharmacological studies. This article will explore its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 384.82 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.82 g/mol |
| CAS Number | 477862-22-9 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro assays demonstrated that the compound has an IC50 value ranging from 3.58 to 15.36 μM against three different cancer cell lines, indicating potent anticancer activity. Comparatively, normal cell lines showed IC50 values between 38.77 and 66.22 μM, suggesting a favorable safety profile relative to established chemotherapeutics like sorafenib .
The compound's mechanism of action appears to involve:
- Enzyme Inhibition : It has been found to inhibit key enzymes such as BRAF and VEGFR-2, with IC50 values of approximately 0.071 and 0.194 μM, respectively .
- Cell Cycle Arrest : Treatment with the compound resulted in G2-M and S-phase arrest in cancer cells, which is critical for halting proliferation .
- Induction of Apoptosis : Flow cytometry analysis revealed that the compound significantly increased early and late apoptotic cells (from 0.89% in untreated controls to 37.83% after treatment), indicating its role in promoting programmed cell death .
Table 2: Biological Activity Summary
| Activity Type | Observed Effect | IC50 Value (μM) |
|---|---|---|
| Cytotoxicity | Against cancer cell lines | 3.58 - 15.36 |
| Cytotoxicity | Against normal cell lines | 38.77 - 66.22 |
| BRAF Inhibition | Enzyme inhibition | 0.071 |
| VEGFR-2 Inhibition | Enzyme inhibition | 0.194 |
| Apoptosis Induction | Early and late apoptosis | Increased to 37.83% |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Substituent Effects on Binding and Bioavailability
- 4-Methoxyphenyl vs.
- N-4-Chlorobenzyl vs. N-Alkyl Groups : The chlorobenzyl moiety increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
